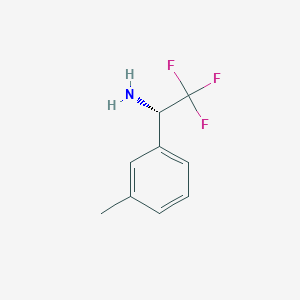
2-(4-Propylphenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a 4-propylphenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-propylphenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the boron-oxygen bonds.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and catalysts. This method ensures high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Propylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of an organic group to a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dioxaborinane ring but is widely used in similar cross-coupling reactions.
4-Propylphenylboronic acid: Similar structure but without the dioxaborinane ring.
2-(4-Methylphenyl)-1,3,2-dioxaborinane: Similar structure with a methyl group instead of a propyl group.
Uniqueness
2-(4-Propylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which enhances its stability and reactivity in various chemical reactions. This structural feature makes it a valuable reagent in organic synthesis and other applications .
Properties
Molecular Formula |
C12H17BO2 |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
2-(4-propylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-2-4-11-5-7-12(8-6-11)13-14-9-3-10-15-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MRHWMNLWQBHCHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


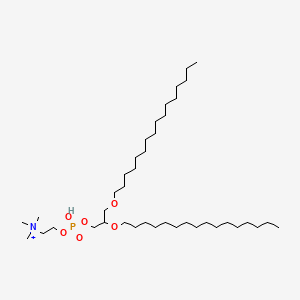
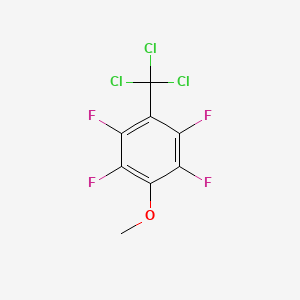
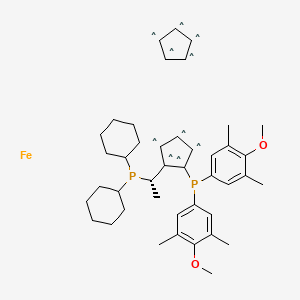
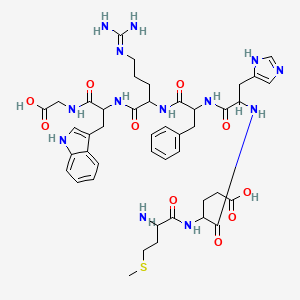
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)
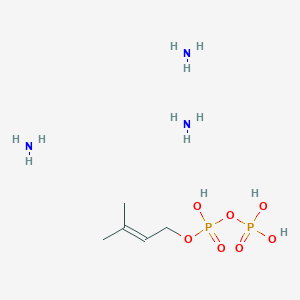
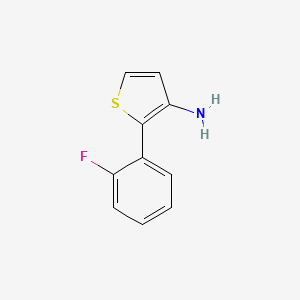

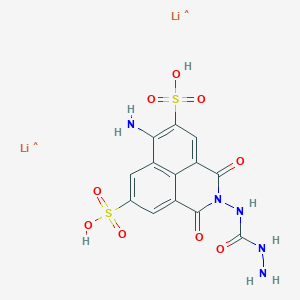
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
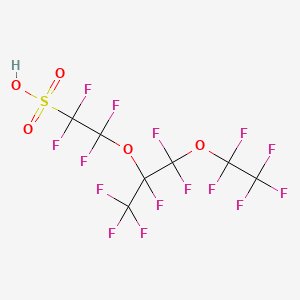

![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)
